Differentiation 1: Core Heterocycle Advantage of Thiomorpholine over Morpholine
In a study of indole-pyrimidine hybrids, replacing the morpholine moiety with a thiomorpholine resulted in quantifiable changes to anticancer activity. The most potent thiomorpholine-containing analog (compound 15) demonstrated IC50 values of 0.29 µM, 4.04 µM, and 9.48 µM against MCF-7, HeLa, and HCT116 cell lines, respectively. This represented a 48-fold, 4.9-fold, and 1.8-fold improvement in activity compared to the lead compound lacking this heterocycle [1]. This class-level evidence supports the superior potency conferred by the thiomorpholine core in specific SAR contexts.
| Evidence Dimension | Cellular Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 0.29 µM (MCF-7), 4.04 µM (HeLa), 9.48 µM (HCT116) for a thiomorpholine-containing analog (Compound 15) |
| Comparator Or Baseline | 0.29 µM vs. 14.0 µM (MCF-7); 4.04 µM vs. 19.8 µM (HeLa); 9.48 µM vs. 17.1 µM (HCT116) compared to a lead compound lacking the heterocycle (Compound 1) |
| Quantified Difference | 48-fold (MCF-7), 4.9-fold (HeLa), and 1.8-fold (HCT116) more potent |
| Conditions | In vitro cytotoxicity assay on MCF-7, HeLa, and HCT116 cancer cell lines |
Why This Matters
This demonstrates that the thiomorpholine core, a defining feature of 1771023-89-2, can provide a quantifiable potency advantage over related systems, making it a strategic choice for medicinal chemistry campaigns where this heterocycle is a required pharmacophoric element.
- [1] Pan, Y., et al. (2017). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. *European Journal of Medicinal Chemistry*, 135, 411-420. View Source
